Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate
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Overview
Description
Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate is a complex organic compound that features a variety of functional groups, including indole, pyrimidine, and benzenesulfonyl moieties
Preparation Methods
The synthesis of Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Pyrimidine Synthesis: The pyrimidine ring is typically formed through cyclization reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Coupling Reactions: The indole and pyrimidine moieties are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Final Functionalization:
Chemical Reactions Analysis
Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and functional groups that can interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s interactions with enzymes and receptors are explored to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and pyrimidine moieties allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins . The benzenesulfonyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate include:
Tert-butyl 4-(6-amino-3-pyridyl)piperidine-1-carboxylate: This compound shares the tert-butyl ester and pyridine moieties but lacks the indole and benzenesulfonyl groups.
Properties
Molecular Formula |
C32H30ClN5O5S |
---|---|
Molecular Weight |
632.1 g/mol |
IUPAC Name |
tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C32H30ClN5O5S/c1-32(2,3)43-31(39)37-15-14-20-16-28(42-4)25(17-27(20)37)35-30-34-18-24(33)29(36-30)23-19-38(26-13-9-8-12-22(23)26)44(40,41)21-10-6-5-7-11-21/h5-13,16-19H,14-15H2,1-4H3,(H,34,35,36) |
InChI Key |
IEXRBRTWQJQLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)NC3=NC=C(C(=N3)C4=CN(C5=CC=CC=C54)S(=O)(=O)C6=CC=CC=C6)Cl)OC |
Origin of Product |
United States |
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